3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid
Brand Name: Vulcanchem
CAS No.: 436088-46-9
VCID: VC2343299
InChI: InChI=1S/C16H21NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
SMILES: C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid

CAS No.: 436088-46-9

Cat. No.: VC2343299

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid - 436088-46-9

Specification

CAS No. 436088-46-9
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name 3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C16H21NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
Standard InChI Key UIHUXKARHPECCF-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2
Canonical SMILES C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid is a synthetic organic compound characterized by a phenyl group and a cyclohexanecarbonyl moiety attached to a beta-alanine backbone. The compound belongs to the broader class of phenylpropanoic acid derivatives and features specific structural modifications that distinguish it from related compounds .

Basic Identification Parameters

ParameterValue
CAS Registry Number436088-46-9
PubChem CID3121006
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight275.34 g/mol
IUPAC Name3-(cyclohexanecarbonylamino)-3-phenylpropanoic acid
Alternative NameN-(cyclohexylcarbonyl)-3-phenyl-beta-alanine
InChI KeyUIHUXKARHPECCF-UHFFFAOYSA-N

Structural Features

The compound consists of three primary structural components:

  • A phenyl ring attached to the central carbon (C-3 position)

  • A cyclohexanecarbonyl group linked through an amide bond

  • A propionic acid (propanoic acid) chain

This structure creates a beta-amino acid derivative where the amino group is modified through acylation with cyclohexanecarboxylic acid. The phenyl substituent at the alpha position relative to the amide group introduces specific conformational properties and potential for stereochemistry .

Physical and Chemical Properties

The physical and chemical properties of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid are crucial determinants of its behavior in various applications and synthetic processes.

Physical Properties

While specific experimental data for this exact compound is limited in the primary literature, its properties can be partially predicted based on its structure and comparison with similar compounds:

PropertyValueSource
Physical StateSolidPredicted
SolubilityLimited water solubility; soluble in organic solventsPredicted based on structure
Melting PointNot experimentally determined-

Chemical Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

  • Carboxylic acid group: Susceptible to esterification, amidation, and reduction reactions

  • Amide bond: Resistant to hydrolysis under mild conditions

  • Phenyl group: Capable of undergoing aromatic substitution reactions under specific conditions

The presence of these functional groups makes 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid suitable for further chemical modifications and incorporation into more complex structures .

CompoundSynthetic ApproachKey IntermediatesReference
3-amino-3-phenylpropanoic acidAsymmetric transformation of racemic N-phthaloyl derivative via prochiral keteneN-phthalyl-3-amino-2-phenyl propanoic acid
3-phenylpropanoic acidDirect synthetic methods from phenylacetic derivativesPhenylacetic benzyl ester

The synthesis described for (S)-3-amino-2-phenyl propanoic acid involves protection of the amine function, followed by ketene generation and stereoselective addition reactions, which might be adaptable for the target compound .

Analytical Characterization

Analytical characterization of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid is essential for confirming its identity and purity.

Spectroscopic Data

Based on its structure, the following spectroscopic characteristics would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in ¹H NMR would include:

  • Cyclohexyl protons (multiple signals between 1.0-2.0 ppm)

  • Methylene protons adjacent to carboxylic acid (2.5-3.0 ppm)

  • Alpha-hydrogen at the chiral center (4.5-5.0 ppm)

  • Aromatic protons from the phenyl group (7.2-7.5 ppm)

  • Amide N-H proton (typically 6.0-6.5 ppm)

  • Carboxylic acid proton (10-12 ppm)

Mass Spectrometry

Expected mass spectral data would include:

  • Molecular ion peak at m/z 275 (corresponding to molecular weight)

  • Fragmentation patterns involving loss of water (M-18), cyclohexanecarbonyl group, and other characteristic fragments

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable methods for purity assessment and separation. Reverse-phase HPLC with UV detection would be particularly useful due to the presence of the phenyl group, which provides strong UV absorption.

Structural Similarities and Relationships

3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid shares structural similarities with several other compounds that have been more extensively studied.

Comparison with Related Beta-Amino Acids

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acidC₁₆H₂₁NO₃275.34 g/molContains cyclohexanecarbonyl group
3-Amino-3-phenylpropanoic acidC₉H₁₁NO₂165.19 g/molUnmodified amino group
3-Phenylpropanoic acidC₉H₁₀O₂150.17 g/molNo amino group
3-Amino-3-(4-chlorophenyl)-propionic acidC₉H₁₀ClNO₂199.63 g/molContains 4-chlorophenyl group instead of phenyl

These structural relationships are important for understanding potential differences in reactivity, biological activity, and physicochemical properties .

Structure-Activity Relationships

Understanding the structure-activity relationships of 3-(Cyclohexanecarbonyl-amino)-3-phenyl-propionic acid requires examination of how its structural features might influence biological activity.

Key Structural Elements

Structural ElementPotential Impact on Activity
Phenyl groupMay enhance binding to hydrophobic pockets in proteins
Cyclohexanecarbonyl moietyIncreases lipophilicity; may affect biological distribution
Carboxylic acid groupProvides acidic character and hydrogen bonding capability
Amide bondContributes to conformational rigidity and hydrogen bonding
Beta-amino acid backboneMay provide resistance to proteolytic degradation

These structural features collectively determine the compound's ability to interact with biological targets and influence its pharmacological profile.

Hazard StatementPrecautionary StatementReference
H315-H319-H335 (Skin irritation, eye irritation, may cause respiratory irritation)P261-P305+P351+P338 (Avoid breathing dust/fumes, if in eyes rinse cautiously with water)

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